![molecular formula C19H27N3O3 B1226420 1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)
1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione
Overview
Description
1-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione is a member of piperazines.
Scientific Research Applications
1. Receptor Affinity and Conformational Analysis
- New analogues of this compound were synthesized to explore differences in affinity for serotonin 5-HT(7) and 5-HT(1A) receptors. A bioactive conformation for the 5-HT(7) receptor was proposed, distinct from that for 5-HT(1A) (Bojarski et al., 2004).
2. Anticonvulsant Properties
- A study synthesized and tested N-[(4-arylpiperazin-1-yl)-methyl] derivatives for anticonvulsant activity, revealing significant efficacy in electroshock and metrazole seizure threshold tests (Obniska & Zagórska, 2003).
3. Evaluation of Anticonvulsant and Neurological Toxicity
- New derivatives were synthesized and evaluated for their anticonvulsant activity and neurological toxicity, showing protective effects in various epilepsy models (Obniska et al., 2015).
4. Antiarrhythmic and Antihypertensive Effects
- A study tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for antiarrhythmic and antihypertensive activity, finding several compounds with significant effects, potentially related to alpha-adrenolytic properties (Malawska et al., 2002).
5. Lipophilicity and Safety of Anticonvulsant Agents
- A series of pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant properties, lipophilicity, and safety, identifying compounds with beneficial protective indices and plausible mechanisms of action (Rybka et al., 2017).
6. Fluorescent Ligands for Receptor Visualization
- Fluorescent derivatives of 1-(2-methoxyphenyl)piperazine were synthesized, displaying high receptor affinity and fluorescence properties, useful for visualizing overexpressed receptors in cells (Lacivita et al., 2009).
7. Stability and Kinetics of Analgesic Compounds
- The stability and kinetics of a new analgesic active compound related to 1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione were studied, providing insights into its degradation and pharmacological properties (Muszalska & Bereda, 2008).
properties
Molecular Formula |
C19H27N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24/h2-3,6-7H,4-5,8-15H2,1H3 |
InChI Key |
MQHOGPLXAXSQAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O |
synonyms |
1-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2,5-pyrrolidinedione MM 77 MM-77 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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